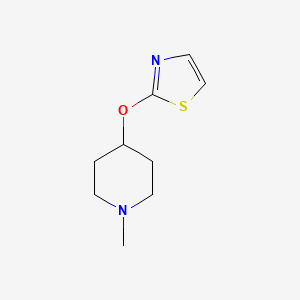

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

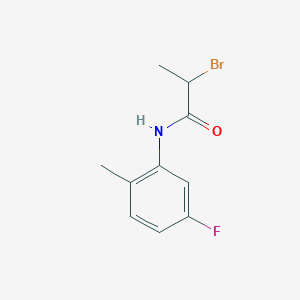

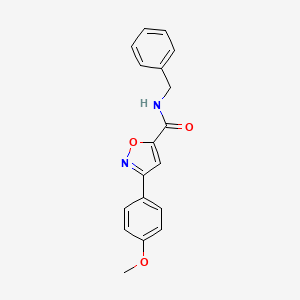

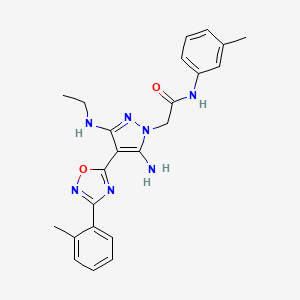

“1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is a compound that contains a piperidine and a thiazole group. Piperidine is an organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The thiazole group is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . There are specific methods of piperidine synthesis, functionalization, and their pharmacological application .Molecular Structure Analysis

The molecular formula of “1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is C9H15ClN2OS, with an average mass of 234.746 Da and a monoisotopic mass of 234.059357 Da .Chemical Reactions Analysis

Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing new compounds containing thiazole, pyridine, and piperidine moieties for their potential antimicrobial activities. For example, El-Emary et al. (2005) conducted a study on the facile synthesis of new thiazolo[3,2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activities (El-Emary et al., 2005). Similarly, Lamphon et al. (2004) explored the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives having the morpholin-4-yl moiety, highlighting their antimicrobial potential (Lamphon et al., 2004).

Antiproliferative Effects

Research on the antiproliferative effects of novel compounds includes the work by Kumar et al. (2014), who synthesized a series of 2,3-disubstituted 4-thiazolidinone analogues and assessed their effects on human leukemic cells. Their findings indicated significant cytotoxic activities, suggesting potential applications in cancer therapy (Kumar et al., 2014).

Antihypertensive and Antidepressant Activity

Investigations into the cardiovascular and neural implications of related compounds have yielded interesting results. Kasuya et al. (1983) studied the antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, finding enhanced potencies in certain isomers, which could inform the development of more effective antihypertensive drugs (Kasuya et al., 1983). In the realm of neuropsychiatric research, Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, evaluating them for antidepressant activity and finding promising results comparable to existing drugs (Balsamo et al., 1987).

Mécanisme D'action

Target of Action

The compound “1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is a derivative of piperidine . Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Pathways

Piperidine and its derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

2-(1-methylpiperidin-4-yl)oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-11-5-2-8(3-6-11)12-9-10-4-7-13-9/h4,7-8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIWHVQPPPKPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931966.png)

![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)